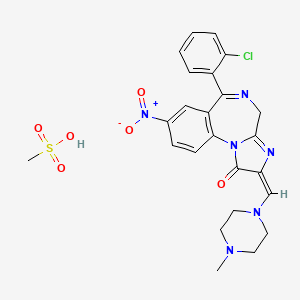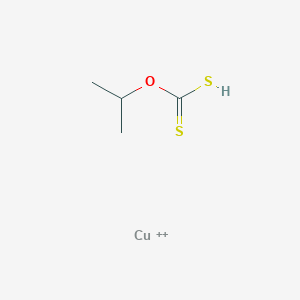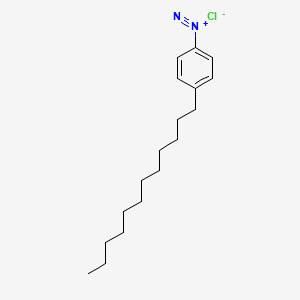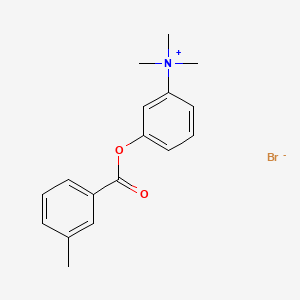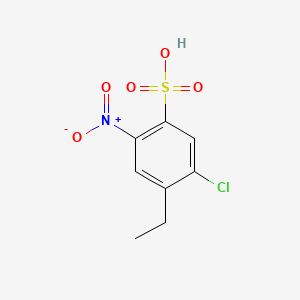
5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid is an organic compound with the molecular formula C8H8ClNO5S and a molecular weight of 265.671 g/mol . It is a member of the benzenesulfonic acid family, characterized by the presence of a sulfonic acid group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid typically involves the nitration of 4-ethylbenzenesulfonic acid followed by chlorination. The reaction conditions often require the use of concentrated sulfuric acid and nitric acid for the nitration step, and chlorine gas for the chlorination step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with sodium methoxide can replace the chlorine atom with a methoxy group.
Applications De Recherche Scientifique
5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid can be compared with other similar compounds such as:
4-Ethylbenzenesulfonic acid: Lacks the nitro and chloro substituents, making it less reactive in certain chemical reactions.
5-Chloro-2-nitrobenzenesulfonic acid: Similar structure but lacks the ethyl group, affecting its physical and chemical properties.
4-Nitrobenzenesulfonic acid: Lacks both the chloro and ethyl groups, resulting in different reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and versatility in research and industrial applications.
Propriétés
Numéro CAS |
67892-44-8 |
|---|---|
Formule moléculaire |
C8H8ClNO5S |
Poids moléculaire |
265.67 g/mol |
Nom IUPAC |
5-chloro-4-ethyl-2-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C8H8ClNO5S/c1-2-5-3-7(10(11)12)8(4-6(5)9)16(13,14)15/h3-4H,2H2,1H3,(H,13,14,15) |
Clé InChI |
YWMDVYNTTKZDBR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
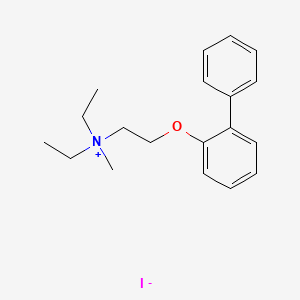


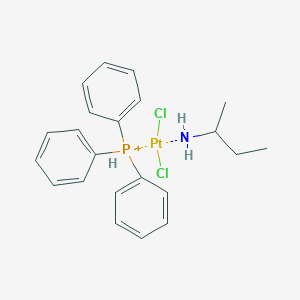

![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
